![molecular formula C17H26N2O2 B241045 N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide, also known as JM-1232 or MOR210, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer cells, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to inhibit the activity of the proteasome, a cellular complex involved in protein degradation and cell cycle regulation. In inflammation studies, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response. In neuropathic pain research, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to modulate the activity of ion channels involved in pain perception.
生化和生理效应
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and modulation of pain perception. In cancer cells, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. In inflammation studies, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue healing. In neuropathic pain research, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to reduce pain symptoms and improve quality of life.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide in lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. This allows for more precise and specific targeting of disease mechanisms, reducing the risk of off-target effects. However, one limitation of using N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide in lab experiments is its relatively high cost and limited availability, which may limit its widespread use in research.
未来方向
There are several future directions for research on N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide, including further exploration of its therapeutic potential in cancer, inflammation, and neuropathic pain, as well as investigation of its safety and efficacy in clinical trials. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide, as well as identifying new target enzymes and signaling pathways for the compound to expand its potential applications. Overall, the future of N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide research looks promising, and continued investigation of this compound could lead to significant advances in the treatment of various diseases.
合成方法
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide is a synthetic compound that can be prepared using a multi-step process involving the reaction of 4-methylbenzaldehyde with morpholine, followed by the addition of butyryl chloride and subsequent purification steps. The final product is a white crystalline solid with a molecular weight of 332.4 g/mol.
科学研究应用
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Inflammation studies have demonstrated the compound's ability to reduce inflammation and improve tissue healing. In neuropathic pain research, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to alleviate pain symptoms in animal models.
属性
产品名称 |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide |
|---|---|
分子式 |
C17H26N2O2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide |
InChI |
InChI=1S/C17H26N2O2/c1-3-4-17(20)18-13-16(19-9-11-21-12-10-19)15-7-5-14(2)6-8-15/h5-8,16H,3-4,9-13H2,1-2H3,(H,18,20) |
InChI 键 |
QZMGCMUPHLSEEO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC(C1=CC=C(C=C1)C)N2CCOCC2 |
规范 SMILES |
CCCC(=O)NCC(C1=CC=C(C=C1)C)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



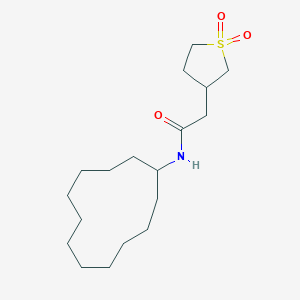

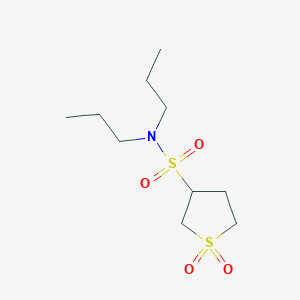
![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
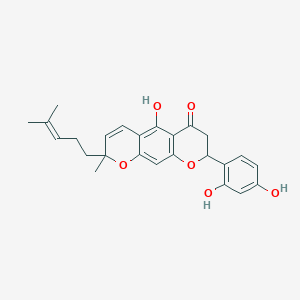
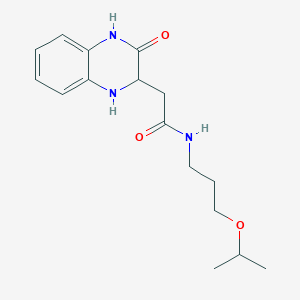
![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
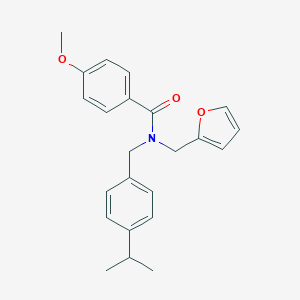

![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)
![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)